molecular formula C22H27N5 B11241847 N-benzyl-1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclopentanamine

N-benzyl-1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclopentanamine

Cat. No.: B11241847
M. Wt: 361.5 g/mol
InChI Key: WMIOXGOYAHIKAY-UHFFFAOYSA-N
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Description

N-BENZYL-1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOPENTAN-1-AMINE is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by its unique structure, which includes a benzyl group, a cyclopentane ring, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOPENTAN-1-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Cyclopentane Ring Formation: The cyclopentane ring can be formed through a cyclization reaction involving a suitable precursor, such as a diene or a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOPENTAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl chloride, sodium azide, and various nucleophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-BENZYL-1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOPENTAN-1-AMINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Organic Synthesis: The compound serves as a valuable building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-BENZYL-1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets and pathways. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOPENTAN-1-AMINE is unique due to its combination of a tetrazole ring with a benzyl group and a cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H27N5

Molecular Weight

361.5 g/mol

IUPAC Name

N-benzyl-1-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]cyclopentan-1-amine

InChI

InChI=1S/C22H27N5/c1-17(2)19-10-12-20(13-11-19)27-21(24-25-26-27)22(14-6-7-15-22)23-16-18-8-4-3-5-9-18/h3-5,8-13,17,23H,6-7,14-16H2,1-2H3

InChI Key

WMIOXGOYAHIKAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)NCC4=CC=CC=C4

Origin of Product

United States

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